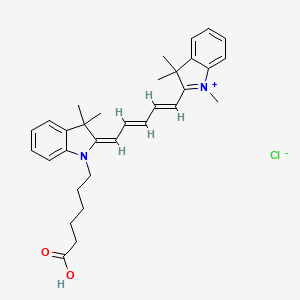

Cy5 Carboxylic acids

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Cy5 carboxylic acids and related compounds often involves complex organic reactions. For example, the ring-closing metathesis method has been utilized for synthesizing functionalized cycloalkene skeletons, highlighting the adaptability of synthesis strategies in creating desired fluorescent properties (Xin Cong & Z. Yao, 2006). Additionally, the cyclization of carboxylic acids to carbon-carbon triple bonds showcases innovative approaches to forming cyclic structures essential for dye synthesis (M. Uchiyama et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound is pivotal in determining their optical properties. Studies have shown that specific amino acid residues and cyclic structures play crucial roles in targeting and functionalizing these compounds within biological systems. For instance, the carboxy-terminal amino acid residues of cytochrome b5 are necessary for targeting to the endoplasmic reticulum, illustrating the importance of molecular orientation and structure in biological interactions (Jun-ya Mitoma & Akio Ito, 1992).

Chemical Reactions and Properties

This compound undergo various chemical reactions that modify their structure and, consequently, their fluorescence properties. The development of novel strategies for selective C(sp3)-H bond cycloalkylation with neighboring carboxylic acid as a traceless activating group exemplifies the innovative chemical manipulations applied to these compounds (Leiyang Lv & Zhiping Li, 2017).

Physical Properties Analysis

The physical properties of this compound, such as their solubility, stability, and fluorescence characteristics, are critical for their application. Research on the synthesis and properties of bifunctionalized complexes illustrates the exploration of physical properties to enhance the utility of these compounds in biological imaging and diagnostics (Samer Ursillo et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, photostability, and fluorescence efficiency, are integral to their functionality as dyes. The exploration of carboxylic acids as Lewis bases in forming strongly acidic carboxylic acid adducts demonstrates the diverse chemical behaviors these molecules can exhibit and how these properties can be harnessed for specific applications (Simona Mitu & M. C. Baird, 2006).

Scientific Research Applications

Fluorescence Detection in Capillary Electrophoresis : Cy5 carboxylic acids have been used as fluorophores in capillary electrophoresis, particularly for the detection of labeled oligonucleotides. The high sensitivity and specificity of Cy5 make it ideal for laser-induced fluorescence detection systems (Chen et al., 1993).

Single-Molecule Optical Switching : Cy5 dyes can act as reversible single-molecule optical switches. This property is particularly useful for applications like ultrahigh-density optical data storage and studying biological processes (Heilemann et al., 2005).

Near-Infrared Fluorescent Markers : Cy5 dyes have been used to create luminescent core-shell silica fluorescent nanoparticles for applications as near-infrared fluorescent markers. This is especially significant in the fields of life sciences and medical imaging (He et al., 2007).

Nucleic Acid Microarrays : In microarray experiments, Cy5 is commonly used for labeling oligonucleotides. The fluorescence intensity of Cy5 is sensitive to the base sequence of the oligonucleotide, which is crucial for studies of nucleic acid structure and dynamics (Agbavwe & Somoza, 2011).

Synthesis of Cyanine Dye-Nitroxide Radical Hybrid Compounds : These compounds, combining Cy5 with nitroxide radicals, have been synthesized for use as fluorescence probes. This is important for the quantitative measurement of reducing species and radicals in solution or in vivo (Sato et al., 2009).

Synthesis of DNA-Binding Subunits for Antibiotic Analogues : Water-soluble indole-2-carboxylic acid derivatives bearing Cy5 have been prepared for synthesizing new analogues of cytotoxic antibiotics and their prodrugs (Tietze & Major, 2006).

Synthesis and Optical Properties of Pentamethine Cyanine Dyes : These dyes with carboxylic acid moieties are used in various fields, including bioconjugation and as metal chelators. Their optical properties are studied to determine their effectiveness as fluorescent probes (Dost et al., 2017).

Mechanism of Action

Target of Action

Cyanine5 carboxylic acid (chloride), also known as Cy5 Carboxylic acids or Cy5 acid, is a fluorescent dye . It doesn’t have a specific biological target because it’s non-reactive . Instead, it’s often used in biological and chemical research to label proteins, antibodies, and small molecules .

Mode of Action

As a non-reactive dye, Cy5 doesn’t interact directly with biological targets. Instead, it’s used to label these targets, allowing researchers to track and visualize them under a fluorescence microscope .

Biochemical Pathways

Since Cy5 is a non-reactive dye, it doesn’t directly affect any biochemical pathways. When attached to a molecule involved in a particular pathway, it can help researchers visualize and understand the pathway’s dynamics .

Result of Action

The primary result of Cy5’s action is the production of fluorescence when exposed to specific wavelengths of light (Ex=646 nm, Em=662 nm) . This allows researchers to visualize the labeled molecules under a fluorescence microscope .

Action Environment

The efficacy and stability of Cy5 can be influenced by various environmental factors. For instance, it should be stored away from light and moisture to maintain its stability . Also, the fluorescence of Cy5 can be affected by the pH and the presence of other fluorescent substances in the environment .

Safety and Hazards

Future Directions

Cy3 and Cy5 are found to be mitochondria targeting as single entities or conjugates and can deliver a variety of structurally diverse molecules to mitochondria to exert cellular effects . This mitochondrial targeting and delivery capacity is more prominent in cancer cells , indicating potential future directions in cancer research.

Relevant Papers One relevant paper titled “Introduction of the Functional Amino Group at the meso Position of Cy3 …” discusses the fluorescence properties of Cy3 and Cy5 dyes .

properties

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOHVMHEAVMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes Cy5 acid particularly suitable for SERS applications?

A1: Cy5 acid exhibits strong Raman scattering, making it easily detectable even at low concentrations. [, ] This is crucial for SERS, a technique that relies on amplifying weak Raman signals from molecules adsorbed onto nanostructured surfaces.

Q2: How does the integration of hydrogels enhance the SERS signal of Cy5 acid?

A2: The research by [] demonstrates that incorporating a hydrogel layer onto plasmonic nanostructures creates three-dimensional volumetric hotspots. These hotspots increase the concentration of Cy5 acid within the hydrogel network, leading to a significant enhancement of the SERS signal. This approach enabled the detection of Cy5 acid at concentrations as low as 100 pM, highlighting the potential of hydrogel-assisted SERS for sensitive molecular detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)